1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a propoxy group, and a trimethoxyphenyl group attached to a pyrazole ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Attachment of the propoxy group: This can be done via nucleophilic substitution reactions, where the pyrazole intermediate is reacted with a propyl halide under basic conditions.
Incorporation of the trimethoxyphenyl group: This step may involve Buchwald-Hartwig amination, where the pyrazole intermediate is coupled with a trimethoxyphenyl amine in the presence of a palladium catalyst and a suitable base.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for condensation reactions, and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents like combretastatin A-4 .
Comparison with Similar Compounds
1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Combretastatin A-4: Both compounds inhibit tubulin polymerization, but this compound has a different chemical structure that may offer distinct advantages in terms of stability and bioavailability.
These comparisons highlight the uniqueness of this compound and its potential advantages over other microtubule-targeting agents.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5/c1-5-10-31-19-13-26(16-8-6-14(23)7-9-16)25-20(19)22(27)24-15-11-17(28-2)21(30-4)18(12-15)29-3/h6-9,11-13H,5,10H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTGMZZOPRRGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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